1-Methyl-3-p-tolyltriazene

Overview

Description

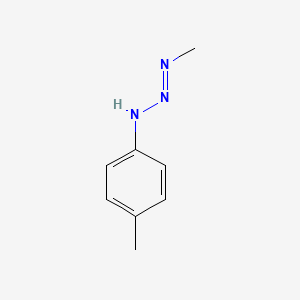

1-Methyl-3-p-tolyltriazene is an organic compound with the molecular formula C8H11N3. It is a member of the triazene family, characterized by the presence of a triazene group (-N=N-N-). This compound is known for its applications in organic synthesis, particularly in esterification reactions .

Preparation Methods

1-Methyl-3-p-tolyltriazene can be synthesized through several methods. One common synthetic route involves the reaction of p-toluidine with potassium nitrite in the presence of hydrochloric acid to form p-toluenediazonium chloride. This intermediate is then reacted with methylamine to yield this compound . The reaction conditions typically involve low temperatures (around -10°C) and careful control of pH to ensure the formation of the desired product.

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may include additional purification stages to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

1-Methyl-3-p-tolyltriazene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azo compounds.

Reduction: Reduction reactions typically yield amines.

Substitution: It can participate in nucleophilic substitution reactions, particularly in esterification processes.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alcohols for esterification. Major products formed from these reactions include azo compounds, amines, and esters .

Scientific Research Applications

Scientific Research Applications

1-Methyl-3-p-tolyltriazene has several notable applications in scientific research:

Organic Synthesis

The compound is primarily used as a reagent in organic synthesis, particularly for esterification reactions. It acts as an alkylating agent, facilitating the formation of esters through methods such as Fischer esterification and other alkylation techniques.

Table 1: Esterification Reactions Involving this compound

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Fischer Esterification | Carboxylic acid + Alcohol | Ester + Water | Acid catalyst, heat |

| Alkylation | Carboxylic acid + this compound | Ester | Base catalyst |

Biochemical Applications

In biochemical research, this compound is utilized for methylation processes. It has been shown to methylate various biomolecules, influencing cellular processes such as gene expression and metabolism. Its derivatives are being studied for potential biological activities, including antimicrobial properties.

Case Study: Methylation of Sialylated Oligosaccharides

In a study involving gas chromatography, this compound was used as a derivatization agent for the simultaneous determination of hippuric and methylhippuric acids. The compound facilitated the methylation of carboxy groups in sialylated oligosaccharides, enhancing detection sensitivity in mass spectrometry analyses .

Industrial Applications

The compound finds use in various industrial processes, including:

- Dyes and Polymers : It serves as an intermediate in the production of dyes and polymers due to its ability to undergo substitution reactions.

- Chemical Research : Its unique properties make it a subject of study for understanding reaction mechanisms and kinetics.

Biological Studies and Pharmacology

Research into the interactions of this compound with biological systems is ongoing. Preliminary findings suggest potential applications in pharmacology due to its reactivity with biological molecules.

Table 2: Potential Biological Activities of this compound Derivatives

Mechanism of Action

The mechanism of action of 1-Methyl-3-p-tolyltriazene involves its decomposition into reactive intermediates. The compound undergoes thermolysis, leading to the formation of p-toluidine, N-methyl-p-toluidine, and p-chlorotoluene. This process is characterized by the homolytic cleavage of the N-N bonds in the triazene group, resulting in the formation of free radicals . These radicals can then participate in further chemical reactions, contributing to the compound’s reactivity.

Comparison with Similar Compounds

1-Methyl-3-p-tolyltriazene can be compared with other triazene compounds, such as:

3-Methyl-1-p-tolyltriazene: Similar in structure but with different substituents, leading to variations in reactivity and applications.

1-Methyl-3-phenyltriazene: Lacks the p-tolyl group, resulting in different chemical properties and uses.

1-Methyl-3-(4-methylphenyl)triazene: Another closely related compound with similar applications but distinct physical and chemical properties.

The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and makes it particularly useful in esterification reactions and other synthetic applications .

Biological Activity

1-Methyl-3-p-tolyltriazene (MPTT) is an organic compound known for its significant biological activity, primarily as a methylating agent. This article explores its biochemical properties, mechanisms of action, cellular effects, and applications in scientific research.

Overview

- Chemical Structure : MPTT belongs to the triazene family, characterized by the presence of a triazene group (-N=N-N-). Its molecular formula is .

- Primary Use : It is primarily utilized in organic synthesis for methylation reactions, affecting various biomolecules including proteins and nucleic acids.

Target of Action

MPTT acts mainly as a methylating agent , transferring methyl groups to target molecules, particularly carboxylic acids and sialylated oligosaccharides.

Mode of Action

The compound's mode of action involves:

- Methylation Process : MPTT interacts with biomolecules through a covalent bond formation, transferring its methyl group to target functional groups such as carboxy groups in oligosaccharides.

- Biochemical Pathways : This methylation can influence various biochemical pathways, modifying the properties and functions of the target molecules.

This compound exhibits several important biochemical properties:

- Solubility : It is soluble in organic solvents such as ether, facilitating its use in various chemical reactions.

- Reactivity : MPTT can undergo oxidation to form azo compounds and reduction to yield amines. It also participates in nucleophilic substitution reactions.

Cellular Effects

MPTT's biological activity extends to cellular processes:

- Gene Expression : The methylating activity can lead to modifications in DNA and RNA, affecting gene expression patterns. This has been observed in studies where MPTT influenced the expression levels of genes involved in metabolic pathways .

- Cell Signaling : The compound affects cell signaling pathways, potentially altering cellular metabolism and growth regulation. For instance, it has been shown to influence the expression of matrix metalloproteinases (MMPs) in treated cells .

Research Applications

MPTT has diverse applications in scientific research:

- Organic Synthesis : It is widely used as a methylating reagent in the synthesis of various organic compounds, including pharmaceuticals .

- Analytical Chemistry : MPTT serves as a derivatizing agent in gas chromatography for the determination of metabolites like hippuric acid and methylhippuric acids.

- Biological Studies : Investigations into its potential biological activities include its role as a precursor in synthesizing biologically active molecules and studying its effects on cellular processes .

Study 1: Methyl Esterification of Sialic Acids

In a study examining the effects of MPTT on sialic acids, it was found that on-bead methyl esterification significantly modified the glycan profiles. The use of 150 mM MPTT facilitated efficient methylation under controlled conditions, leading to enhanced detection capabilities using mass spectrometry techniques .

Study 2: Impact on Gene Expression

Research involving P19CL6 cells demonstrated that treatment with MPTT resulted in altered expression levels of genes related to cardiac myosin heavy chains. This suggests that MPTT can influence differentiation processes at the genetic level, highlighting its potential therapeutic implications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methyl-3-p-tolyltriazene, and how can purity be optimized for experimental use?

this compound is typically synthesized via diazo coupling reactions between p-toluidine derivatives and methylating agents. To optimize purity:

- Purification : Use column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) to remove unreacted precursors.

- Analytical QC : Confirm purity via gas chromatography (GC) with flame ionization detection (FID), as commercial grades are labeled for GC applications .

- Storage : Store under inert gas (argon/nitrogen) at 4°C to prevent decomposition.

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- NMR Spectroscopy : Prioritize -NMR in deuterated dimethyl sulfoxide (d-DMSO) or deuterium oxide (DO). Key peaks include:

- Aromatic protons (p-tolyl group): 6.8–7.2 ppm (doublet, J = 8 Hz).

- Methyl groups: 2.3–2.5 ppm (singlet for p-tolyl-CH) and 3.1–3.3 ppm (triazene-CH) .

- GC-MS : Monitor the molecular ion peak at m/z 163 (base peak) and fragmentation patterns for structural confirmation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures.

- Spill Management : Neutralize spills with 10% sodium bicarbonate solution before disposal.

- Toxicity : Avoid inhalation; acute exposure may cause respiratory irritation (refer to EINECS 244-223-3 for regulatory guidelines) .

Advanced Research Questions

Q. How does this compound function as a methylating agent in polymer chemistry, and what experimental parameters influence its efficiency?

- Mechanism : MTT transfers its methyl group to nucleophilic sites (e.g., hydroxyl or amine groups) via SN2 pathways.

- Optimization :

- Solvent : Use toluene for enhanced solubility and reaction homogeneity .

- Stoichiometry : Maintain a 1.2:1 molar ratio (MTT:substrate) to ensure complete methylation .

- Temperature : Reactions proceed efficiently at 60–80°C; higher temperatures risk triazene decomposition.

Q. What factors contribute to the thermal and hydrolytic stability of this compound, and how can these be systematically evaluated?

- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen to identify decomposition thresholds (typically >120°C).

- Hydrolytic Stability :

- Test in aqueous buffers (pH 2–12) at 25°C. Monitor degradation via UV-Vis at 254 nm (loss of triazene absorbance).

- Use -NMR to detect hydrolysis byproducts (e.g., p-toluidine derivatives) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate decomposition; non-polar solvents (toluene) enhance stability .

Q. How should researchers resolve contradictions in reported reaction yields when using this compound across different studies?

- Variable Screening : Compare reaction conditions (temperature, solvent, catalyst) and substrate accessibility.

- Purity Assessment : Replicate experiments using GC-validated MTT (≥98% purity) to exclude impurity-driven discrepancies .

- Data Triangulation : Cross-reference NMR, MS, and elemental analysis to confirm product identity and quantify yields .

- Contextual Factors : Note differences in synthetic protocols (e.g., batch vs. flow reactors) that may affect kinetics .

Q. Methodological Notes

- Experimental Design : Document reagent grades, storage conditions, and instrumentation parameters to ensure reproducibility .

- Data Reporting : Include raw spectral data (NMR, GC-MS) and reaction optimization tables in supplementary materials .

- Contradiction Analysis : Apply hypothesis testing (e.g., ANOVA) to evaluate statistical significance of yield variations .

Properties

IUPAC Name |

4-methyl-N-(methyldiazenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-7-3-5-8(6-4-7)10-11-9-2/h3-6H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGJVDGPCGXBFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NN=NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066680 | |

| Record name | 1-Triazene, 1-methyl-3-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21124-13-0 | |

| Record name | 1-Methyl-3-p-tolyltriazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21124-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl-4-tolyltriazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021124130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-p-tolyltriazene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=183741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-3-p-tolyltriazene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Triazene, 1-methyl-3-(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Triazene, 1-methyl-3-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-p-tolyltriazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-3-P-TOLYLTRIAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D41T26MB6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.